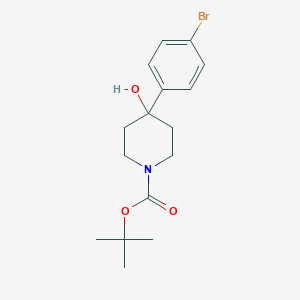

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol

Description

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVYIHCSSJUVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593289 | |

| Record name | tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163209-96-9 | |

| Record name | tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol (CAS No. 163209-96-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol, a key synthetic intermediate in medicinal chemistry. The document details its chemical and physical properties, provides a robust protocol for its synthesis via a Grignard reaction, outlines methods for its analytical characterization, and discusses its significant applications, particularly in the development of opioid receptor modulators. This guide is intended to be a valuable resource for professionals engaged in pharmaceutical research and development, offering both theoretical insights and practical methodologies.

Introduction

This compound, with the CAS number 163209-96-9, is a heterocyclic compound featuring a piperidine core structure. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in organic solvents, making it a versatile building block in multi-step organic syntheses. The 4-bromophenyl and hydroxyl substituents at the 4-position of the piperidine ring provide reactive sites for further chemical modifications, rendering this molecule a valuable precursor for a diverse range of complex molecular architectures. Its structural similarity to known opioids has made it a particularly important intermediate in the synthesis of novel therapeutic agents targeting the central nervous system.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 163209-96-9 | [1][2] |

| Molecular Formula | C₁₆H₂₂BrNO₃ | [2] |

| Molecular Weight | 356.26 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 438.1 ± 45.0 °C | [4] |

| Density (Predicted) | 1.367 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.79 ± 0.20 | [4] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, in this case, 4-bromophenylmagnesium bromide, to the electrophilic carbonyl carbon of 1-Boc-4-piperidone.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

1-Boc-4-piperidone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings.

-

The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure the complete formation of 4-bromophenylmagnesium bromide.

-

-

Grignard Reaction:

-

In a separate flame-dried flask, dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

-

Cool the solution of 1-Boc-4-piperidone to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the cooled solution of 1-Boc-4-piperidone via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

-

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group (a singlet at ~1.47 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), and the aromatic protons of the 4-bromophenyl group (two doublets in the aromatic region, ~7.2-7.6 ppm). The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl and quaternary carbons of the Boc group (~155 and 80 ppm, respectively), the carbons of the piperidine ring (in the range of 30-70 ppm), and the aromatic carbons of the 4-bromophenyl group (in the range of 120-145 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3400 cm⁻¹), the C=O stretch of the Boc group (a strong band around 1680 cm⁻¹), and C-H stretches of the aliphatic and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+, along with characteristic fragmentation patterns corresponding to the loss of the Boc group and other fragments.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, most notably as a precursor to opioid receptor modulators.[2] The 4-phenylpiperidine scaffold is a common feature in many potent opioid agonists and antagonists.[5]

The bromine atom on the phenyl ring serves as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The hydroxyl group can be further modified, for example, through etherification or esterification, to fine-tune the pharmacological properties of the final compounds.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis, coupled with the versatility of its functional groups, makes it an attractive starting material for the development of novel therapeutics. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a solid foundation for researchers and scientists working in the field of drug discovery.

References

-

ChemBK. tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. [Link]

-

Organic Syntheses. Phenylmagnesium bromide. [Link]

-

Molecules. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. [Link]

-

PubMed. New opioid receptor modulators and agonists. [Link]

Sources

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol molecular weight

An In-depth Technical Guide to 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic intermediate in modern medicinal chemistry. Its structure uniquely combines a Boc-protected piperidine ring, a tertiary alcohol, and a functionalizable bromophenyl moiety, making it a versatile scaffold for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's physicochemical properties, a robust synthesis protocol with mechanistic insights, its strategic applications in drug discovery—particularly for neurological disorders—and rigorous methods for its analytical characterization. By integrating field-proven insights with authoritative references, this document serves as a practical resource for leveraging this valuable building block in pharmaceutical research and development.

Introduction: A Strategic Building Block

The piperidine heterocycle is one of the most prevalent structural motifs in pharmaceuticals, valued for its conformational rigidity and its ability to engage in critical hydrogen bonding interactions with biological targets.[1] this compound emerges as a particularly strategic derivative within this class. The molecule is comprised of three key functional domains:

-

The N-Boc Protected Piperidine Core: The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the piperidine nitrogen. This ensures the nitrogen's nucleophilicity is masked during initial synthetic steps, allowing for selective reactions elsewhere in the molecule. Its clean removal under acidic conditions is a cornerstone of modern peptide and heterocyclic chemistry.[2]

-

The 4-hydroxypiperidine Scaffold: The tertiary alcohol at the C4 position introduces a point for potential derivatization and influences the molecule's polarity and solubility. The 4-aryl-4-hydroxypiperidine framework is a recognized pharmacophore in agents targeting the central nervous system (CNS).

-

The 4-bromophenyl Moiety: The bromine atom is not merely a substituent; it is a critical functional handle. It serves as a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity.

This combination makes this compound an invaluable precursor for creating libraries of novel compounds, particularly in the search for new therapeutics for complex conditions like Alzheimer's disease.[3]

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its effective use in synthesis and its potential viability in a drug candidate. These parameters influence everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂BrNO₃ | [4][5] |

| Molecular Weight | 356.265 g/mol | [4] |

| CAS Number | 163209-96-9 | [4][6] |

| Appearance | Typically an off-white to beige powder | [7] |

| LogP (predicted) | ~2.9-3.5 | N/A |

| pKa (predicted) | ~14.5 (hydroxyl proton) | N/A |

Causality Behind Properties:

-

Molecular Weight: At ~356 g/mol , the molecule adheres well to Lipinski's Rule of Five, a guideline for drug-likeness, making it an excellent starting point for more complex drug candidates.

-

LogP (Octanol-Water Partition Coefficient): The predicted LogP value suggests a good balance between hydrophilicity (from the hydroxyl and carbonyl groups) and lipophilicity (from the Boc and bromophenyl groups). This balance is critical for oral bioavailability and cell membrane permeability.

-

pKa: The hydroxyl group is weakly acidic, typical for a tertiary alcohol. The piperidine nitrogen's basicity is masked by the Boc group, preventing it from acting as a base under physiological conditions.

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of this compound is achieved via the Grignard reaction, a classic and powerful method for carbon-carbon bond formation.

Synthesis Workflow

The workflow involves the formation of a Grignard reagent from 1,4-dibromobenzene, followed by its nucleophilic attack on the electrophilic carbonyl carbon of N-Boc-4-piperidone.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C16H22BrNO3 | CID 18379557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 163209-96-9 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details its synthesis, purification, characterization, and strategic applications, grounding all claims in established chemical principles and authoritative references.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound (CAS No. 163209-96-9) is a tertiary alcohol derivative of piperidine.[1] Its molecular structure is distinguished by three key features: a piperidine ring protected with a tert-butoxycarbonyl (Boc) group, a 4-bromophenyl substituent, and a tertiary hydroxyl group at the C4 position. This unique combination of functionalities makes it an exceptionally valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[2][3]

The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability.[4] The Boc protecting group offers robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.[5] The 4-bromophenyl group serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. Finally, the tertiary alcohol provides a site for further chemical modification or can be a critical pharmacophoric element itself.

This guide will elucidate the primary synthetic route to this compound, provide a detailed experimental protocol, discuss methods for its characterization, and explore its application as a precursor in drug discovery.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Grignard reaction.[6] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a ketone.[7] In this case, the 4-bromophenylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-4-piperidone.[8]

Reaction Mechanism

The synthesis proceeds in two primary stages:

-

Formation of the Grignard Reagent: 4-Bromophenylmagnesium bromide is prepared in situ by reacting 1,4-dibromobenzene with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

-

Nucleophilic Addition: The prepared Grignard reagent is then added to a solution of 1-Boc-4-piperidone. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the piperidone, forming a magnesium alkoxide intermediate.

-

Aqueous Workup: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final tertiary alcohol product.[1]

Detailed Experimental Protocol

Safety Precaution: Grignard reactions are highly exothermic and sensitive to moisture and air. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Grignard reagents and their precursors can be flammable and corrosive.[9][10] Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, gloves) must be worn at all times.

Materials:

-

1,4-Dibromobenzene (1.1 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (one small crystal for initiation)

-

1-Boc-4-piperidone (1.0 eq)[8]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

In a separate flame-dried flask, dissolve 1,4-dibromobenzene (1.1 eq) in anhydrous THF.

-

Add a small portion of the dibromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once initiated, add the remaining dibromobenzene solution dropwise via an addition funnel, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Grignard Reaction:

-

In a separate flame-dried flask, dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add the solution of 1-Boc-4-piperidone to the cooled Grignard reagent dropwise via an addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This step is highly exothermic.[1]

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford the pure product as a white to off-white solid.[11][12]

-

Characterization of the Structure

Spectroscopic Data Summary

| Technique | Precursor: 1-Boc-4-piperidone[5] | Analogue: 4-(4-Bromophenyl)piperidin-4-ol[13] | Predicted: this compound |

| ¹H NMR (CDCl₃, δ ppm) | 3.65 (t, 4H), 2.45 (t, 4H), 1.48 (s, 9H) | 7.45 (d, 2H), 7.25 (d, 2H), 3.10 (m, 2H), 2.80 (m, 2H), 1.90 (m, 2H), 1.70 (m, 2H), 1.65 (s, 1H, OH) | ~7.50 (d, 2H, Ar-H), ~7.40 (d, 2H, Ar-H), ~3.90 (m, 2H, piperidine-H), ~3.20 (m, 2H, piperidine-H), ~2.00 (m, 2H, piperidine-H), ~1.60 (m, 2H, piperidine-H), ~1.70 (s, 1H, OH), 1.47 (s, 9H, Boc-H) |

| ¹³C NMR (CDCl₃, δ ppm) | 208.5 (C=O), 154.7 (Boc C=O), 79.8 (Boc C), 45.8 (CH₂), 40.9 (CH₂) | 146.5 (Ar-C), 131.5 (Ar-CH), 127.5 (Ar-CH), 121.0 (Ar-C-Br), 72.0 (C-OH), 42.0 (CH₂), 38.0 (CH₂) | ~154.8 (Boc C=O), ~145.0 (Ar-C), ~131.5 (Ar-CH), ~128.0 (Ar-CH), ~121.5 (Ar-C-Br), ~79.8 (Boc C), ~72.5 (C-OH), ~40.5 (CH₂), ~37.5 (CH₂), 28.4 (Boc CH₃) |

| IR (KBr, cm⁻¹) | ~2970 (C-H), ~1715 (C=O, ketone), ~1695 (C=O, carbamate) | ~3300 (O-H), ~3050 (Ar C-H), ~2950 (C-H), ~1590 (C=C), ~1030 (C-O), ~820 (p-subst. bend) | ~3400 (br, O-H), ~3050 (Ar C-H), ~2975 (C-H), ~1685 (C=O, carbamate), ~1590 (C=C), ~1160 (C-O), ~1010 (C-Br), ~825 (p-subst. bend) |

| Mass Spec. (ESI-MS) | C₁₀H₁₇NO₃, MW: 199.25 | C₁₁H₁₄BrNO, MW: 256.14 | C₁₆H₂₂BrNO₃, MW: 356.26, Expected [M+H]⁺: 356.08, 358.08 (Br isotope pattern) |

Rationale for Predicted Shifts:

-

¹H NMR: The aromatic protons are expected to appear as two doublets around 7.4-7.5 ppm. The piperidine protons will show complex multiplets, with those adjacent to the nitrogen (deshielded by the carbamate) appearing further downfield (~3.90 and ~3.20 ppm) compared to the deprotected analogue. The large singlet at ~1.47 ppm is characteristic of the nine equivalent protons of the Boc group. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The quaternary carbon attached to the bromine and the hydroxyl group will be in the aromatic region. The C-OH carbon is expected around 72.5 ppm. The Boc carbonyl will be at ~154.8 ppm and the quaternary carbon of the t-butyl group at ~79.8 ppm. The three methyl carbons of the Boc group will give a strong signal at 28.4 ppm.[14]

-

IR Spectroscopy: The most prominent features will be a broad O-H stretch around 3400 cm⁻¹ and a strong C=O stretch from the Boc group around 1685 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺).

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules.[15] The 4-aryl-piperidin-4-ol motif is a key pharmacophore in a variety of CNS-active agents.

Synthesis of Fentanyl Analogues

The core structure of this compound is closely related to precursors used in the synthesis of fentanyl and its analogues.[3] After deprotection of the Boc group, the secondary amine can be N-alkylated or N-acylated to introduce various side chains, modulating the compound's activity at opioid receptors.

Precursor to Neuroprotective Agents

The 4-phenyl-piperidine scaffold is a key component of compounds investigated for neurodegenerative diseases. For instance, the drug Posiphen, which has been studied for Alzheimer's disease, contains a related phenyl-heterocycle core.[16][17] The 4-bromophenyl group on the building block allows for the introduction of diverse aryl and heteroaryl groups via Suzuki or Buchwald-Hartwig coupling reactions, enabling the exploration of structure-activity relationships in the development of novel neuroprotective agents.

Conclusion

This compound is a high-value synthetic intermediate that provides a robust platform for the development of complex molecular architectures. Its synthesis via the Grignard reaction is a reliable and scalable method. The strategic placement of the Boc protecting group, the tertiary alcohol, and the synthetically versatile bromine atom makes it an indispensable tool for medicinal chemists. As the demand for novel CNS therapeutics continues to grow, the importance of well-designed building blocks like this one will only increase, facilitating the discovery of the next generation of life-changing medicines.

References

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved January 9, 2026, from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved January 9, 2026, from [Link]

-

StackExchange. (2016, January 27). What are the specific dangers associated with Grignard reagents? Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]

-

Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved January 9, 2026, from [Link]

-

Brainly. (2023, August 16). Reactions involving Grignard reagents must be carried out under anhydrous conditions. Give the reason. Retrieved January 9, 2026, from [Link]

-

Greig, N. H., et al. (2013). Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen... PubMed Central. Retrieved January 9, 2026, from [Link]

-

Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved January 9, 2026, from [Link]

-

ACS Publications. (2022, March 15). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. Retrieved January 9, 2026, from [Link]

-

Bentham Science. (2013). Synthesis of the Alzheimer Drug Posiphen into its Primary Metabolic Products... Retrieved January 9, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols... Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperidine-4-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). N-(4-Bromophenyl)-maleimide - Optional[1H NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2024, April 22). How to purify tertiary alcohol? Retrieved January 9, 2026, from [Link]

-

Wiley Online Library. (n.d.). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure 3. Retrieved January 9, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? Retrieved January 9, 2026, from [Link]

-

MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved January 9, 2026, from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved January 9, 2026, from [Link]

-

University of California, Davis. (n.d.). 6. Grignard Reaction. Retrieved January 9, 2026, from [Link]

-

University of Puget Sound. (n.d.). Grignard Reaction. Retrieved January 9, 2026, from [Link]

-

Semantic Scholar. (n.d.). Design and Synthesis of piperidin-4-yl amino aryl sulfonamides... Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

PubMed. (1989, May). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Retrieved January 9, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 9, 2026, from [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved January 9, 2026, from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 9, 2026, from [Link]

-

MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes... Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm)... Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.

-

ResearchGate. (2021, January 1). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. Retrieved January 9, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 9, 2026, from [Link]

-

Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 4-(4-Bromophenyl)piperidin-4-ol - Optional[13C NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

FOLIA. (n.d.). 1HNMR, 13CNMR spectra of 1a... Retrieved January 9, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Retrieved January 9, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. youtube.com [youtube.com]

- 7. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]

- 8. caymanchem.com [caymanchem.com]

- 9. acs.org [acs.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. Design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides: novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists. | Semantic Scholar [semanticscholar.org]

- 16. Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-synuclein synthesis, interleukin-1β, and cholinergic action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

Introduction: The Strategic Importance of 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol

In the landscape of medicinal chemistry, the piperidine scaffold is a "privileged structure," consistently appearing in a multitude of therapeutic agents due to its favorable pharmacological properties.[1][2] The compound this compound, hereafter referred to as the "target compound," represents a highly valuable synthetic intermediate. Its architecture combines several key features: a Boc-protected nitrogen, which allows for controlled, sequential chemical modifications; a tertiary alcohol, providing a site for hydrogen bonding and further functionalization; and a bromophenyl group, a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.

This guide provides a comprehensive analysis of the core physical and chemical properties of this intermediate. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective application in synthesis, enabling researchers to optimize reaction conditions, develop purification strategies, and ensure the quality and reproducibility of their results. As such, this document is intended for researchers, scientists, and drug development professionals who utilize piperidine derivatives in their synthetic campaigns.[3]

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis. These parameters dictate storage conditions, choice of solvents for reactions and purification, and the analytical methods for quality control.

| Property | Value | Source(s) |

| CAS Number | 163209-96-9 | [4] |

| Molecular Formula | C₁₆H₂₂BrNO₃ | [4][5] |

| Molecular Weight | 356.26 g/mol | [4] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | Data not consistently available in public sources; requires experimental determination. | |

| Boiling Point | Not applicable (likely decomposes at high temperatures). | |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and DMSO. | [7] |

Note: The listed properties are based on available data from chemical suppliers and databases. Lot-to-lot variability may occur, and experimental verification is always recommended.

Structural and Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a novel or critical intermediate, running a full suite of spectroscopic analyses is a self-validating step to confirm identity and purity before committing the material to a multi-step synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For our target compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR Spectroscopy : The proton NMR spectrum will confirm the presence of all key structural motifs. We expect to see signals corresponding to the tert-butyl protons of the Boc group (a characteristic singlet at ~1.4-1.5 ppm), the piperidine ring protons (a series of multiplets in the aliphatic region), the aromatic protons on the bromophenyl ring (typically two doublets in the aromatic region, ~7.0-7.5 ppm), and a singlet for the hydroxyl proton.

-

¹³C NMR Spectroscopy : The carbon NMR provides complementary information, confirming the carbon skeleton. Key expected signals include the quaternary carbon of the Boc group, the carbonyl carbon of the Boc group, the carbons of the piperidine ring, and the distinct signals for the carbons of the bromophenyl ring, including the carbon bearing the bromine atom.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of the target compound should exhibit characteristic absorption bands:

-

O-H Stretch : A broad peak around 3400 cm⁻¹, indicative of the hydroxyl group.

-

C-H Stretch : Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=O Stretch : A strong, sharp peak around 1680-1700 cm⁻¹ corresponding to the carbonyl of the Boc protecting group.

-

C-Br Stretch : A peak in the fingerprint region, typically around 600-500 cm⁻¹, indicating the presence of the bromo-aromatic group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Using a technique like Electrospray Ionization (ESI), we would expect to see the molecular ion peak [M+H]⁺ or [M+Na]⁺. The isotopic pattern created by the presence of bromine (nearly equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern, providing definitive evidence for the presence of a single bromine atom in the molecule.

Experimental Protocols for Physicochemical Characterization

The following protocols are designed as self-validating systems to ensure the quality and identity of this compound.

Workflow for Compound Verification

The following diagram outlines the logical workflow for the complete physical characterization of a newly acquired or synthesized batch of the target compound.

Caption: Logical workflow for the physical characterization of a new compound batch.

Protocol 1: Melting Point Determination

-

Rationale : A sharp, defined melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting range.

-

Methodology :

-

Ensure the sample is completely dry by placing it under a high vacuum for several hours.

-

Load a small amount of the finely powdered compound into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Protocol 2: Spectroscopic Sample Preparation

-

Rationale : Proper sample preparation is critical for acquiring high-quality, interpretable spectroscopic data. The choice of solvent is paramount, especially for NMR, as it must dissolve the analyte without containing interfering signals.

-

Methodology :

-

NMR Spectroscopy :

-

Accurately weigh approximately 5-10 mg of the target compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

The sample is now ready for analysis by ¹H and ¹³C NMR spectroscopy.

-

-

FT-IR Spectroscopy :

-

Place a small, neat amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Apply pressure using the instrument's anvil to ensure good contact.

-

Acquire the spectrum. No further preparation is needed.

-

-

Mass Spectrometry (ESI-MS) :

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

If necessary, add a trace amount of formic acid to promote protonation for positive ion mode ([M+H]⁺).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

-

Significance in Drug Development

The physical properties detailed in this guide have direct and profound implications for the drug development process.

Caption: Relationship between structural features and their utility in synthesis.

-

Solubility : The compound's solubility profile dictates the choice of solvents for synthetic reactions and purification (e.g., crystallization vs. chromatography). Poor solubility can hinder reaction rates and complicate downstream processing.

-

Purity & Melting Point : In drug development, API (Active Pharmaceutical Ingredient) purity is non-negotiable. Using a high-purity, well-characterized starting material like this one prevents the introduction of impurities that can be difficult and costly to remove in later stages.

-

Structural Handles : The bromophenyl group is a key asset, allowing for the strategic introduction of diverse functionalities through well-established cross-coupling chemistry. This enables the rapid generation of a library of analogues for Structure-Activity Relationship (SAR) studies, a cornerstone of lead optimization.

Conclusion

This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. A thorough and rigorous characterization of its physical properties, as outlined in this guide, is the first and most critical step in leveraging its full synthetic potential. By adhering to systematic verification protocols, researchers can ensure the integrity of their synthetic intermediates, leading to more reliable, reproducible, and ultimately successful drug discovery campaigns.

References

-

This compound | C16H22BrNO3 | CID 18379557. PubChem. [Link]

-

The Role of Piperidine Derivatives in Medicinal Chemistry. Medium. [Link]

-

Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Royal Society of Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

-

1-N-Boc-4-(4-Bromophenyl)piperidine CAS 769944-78-7. BIOSYNCE. [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Semantic Scholar. [Link]

Sources

A Technical Guide to the Solubility of 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol for Pharmaceutical Development

Abstract

Solubility is a critical physicochemical parameter that dictates the viability of a chemical entity throughout the drug discovery and development pipeline.[1][2][3] For intermediate compounds such as 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol, a versatile building block in medicinal chemistry, understanding its solubility profile is paramount for ensuring success in synthesis, purification, and formulation.[4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a detailed, field-proven protocol for its experimental solubility determination, and discusses the key factors influencing its behavior in various solvent systems. This document is intended for researchers, chemists, and drug development professionals who utilize piperidine derivatives in their synthetic and formulation workflows.

Introduction: The Strategic Importance of Solubility

In pharmaceutical sciences, the journey from a new chemical entity (NCE) to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition.[3][5] More than 40% of NCEs are estimated to be practically insoluble in water, a characteristic that can severely limit bioavailability and lead to unpredictable outcomes in both in vitro and in vivo studies.[3][5]

While often associated with final drug candidates, solubility is an equally critical attribute for synthetic intermediates. For a key building block like this compound, its solubility dictates:

-

Reaction Kinetics: The efficiency of synthetic transformations where it is a starting material.

-

Purification Efficacy: The choice of solvents for crystallization, chromatography, and extraction.

-

Handling and Formulation: The ease of preparing stock solutions for screening and downstream applications.

This guide focuses specifically on this compound, providing the necessary technical insights to leverage its properties effectively.

Physicochemical Profile of this compound

Understanding the fundamental properties of a molecule is the first step in predicting its solubility behavior. The structural features—a bulky, lipophilic Boc protecting group, a bromophenyl ring, and a polar hydroxyl group—suggest a nuanced solubility profile with an affinity for a range of organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂BrNO₃ | [6][7] |

| Molecular Weight | 356.26 g/mol | [7] |

| CAS Number | 400624-52-2 (Typical) | |

| Appearance | Typically an off-white to beige or white powder/solid | [8] |

| Calculated LogP | 3.1 (Predicted) | |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | |

| Hydrogen Bond Acceptors | 4 (from the carbonyl and ether oxygens, and the nitrogen) |

Note: Predicted values are generated using standard computational algorithms and should be used as a guide pending experimental verification.

Quantitative Solubility Data

Publicly available, quantitative solubility data for this specific intermediate is limited. However, qualitative information from suppliers and related compounds indicates solubility in common organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[9][10] It is expected to have low solubility in aqueous media due to its significant non-polar surface area.

Given the scarcity of published data, experimental determination is crucial. The following section provides a robust, standardized protocol for this purpose.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[11][12] This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium and is critical for formulation and pre-clinical studies.[13][14]

Rationale for Method Selection

The shake-flask method is chosen over kinetic methods for its accuracy and relevance to thermodynamic equilibrium. While kinetic solubility assays (often starting from a DMSO stock) are faster and suitable for high-throughput screening, they can overestimate solubility as they may generate supersaturated solutions that haven't yet precipitated.[13][14][15] For a well-characterized intermediate, the precise equilibrium value is more valuable for process chemistry and formulation.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask protocol.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, Acetonitrile)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to three separate 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[16]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C). Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for thermodynamic solubility.[13]

-

Phase Separation: After incubation, allow the vials to rest to let the solid settle. To separate the saturated solution (supernatant) from the excess solid, either:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filter the solution using a chemical-resistant syringe filter (e.g., 0.22 µm PVDF). This step must be done carefully to avoid disturbing the solid pellet.

-

-

Quantification:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate mobile phase to fall within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

-

-

Calculation: Compare the peak area of the sample to a standard calibration curve prepared with known concentrations of the compound to determine the final solubility, typically expressed in µg/mL or mM.[16]

Factors Influencing Solubility and Practical Insights

The solubility of this compound is not a static value but is influenced by several factors.

Solvent Polarity

The molecule possesses both polar (hydroxyl) and non-polar (Boc, bromophenyl) regions.

-

Non-polar solvents: High solubility is expected in moderately polar to non-polar organic solvents (e.g., Dichloromethane, Ethyl Acetate) that can solvate the large hydrophobic moieties.

-

Polar protic solvents: Solvents like Ethanol and Methanol will interact favorably with the hydroxyl group via hydrogen bonding, leading to good solubility.

-

Polar aprotic solvents: Solvents like DMSO and DMF are excellent solubilizers for a wide range of compounds and are expected to dissolve this intermediate readily.[10]

-

Aqueous media: Solubility will be very low due to the energetic penalty of disrupting the water hydrogen-bonding network to accommodate the large hydrophobic structure.

Temperature

For most solids, solubility increases with temperature as the dissolution process is often endothermic. This can be leveraged during recrystallization for purification. However, this relationship must be determined experimentally for each solvent system.

Solid-State Form (Polymorphism)

The crystalline form of the solid can significantly impact its solubility. Amorphous material is generally more soluble, albeit less stable, than a highly ordered crystalline form. When sourcing this intermediate, lot-to-lot consistency in solid-state properties is important for reproducible results.

Conclusion

This compound is a valuable intermediate whose utility is fundamentally linked to its solubility characteristics. While published data is sparse, this guide provides the theoretical framework and a robust experimental protocol—the shake-flask method—to empower researchers to generate reliable, in-house solubility data. By systematically characterizing its behavior in relevant solvent systems, scientists can optimize reaction conditions, streamline purification processes, and mitigate risks in the early stages of drug discovery and development, ultimately saving time and resources.

References

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0751-0004]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-5qpvobk2dl4o/v1]

- Shake Flask Method Summary. BioAssay Systems. [URL: https://www.bioassaysys.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10882353/]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/1324310]

- This compound | C16H22BrNO3 | CID 18379557. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Boc-4-4-bromo-phenyl-piperidin-4-ol]

- This compound, CAS 163209-96-9. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-boc-4-4-bromo-phenyl-piperidin-4-ol-163209-96-9]

- Determination of Solubility in Pharmaceuticals. Pharmaguideline. [URL: https://www.pharmaguideline.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/knowledge/4-ways-drug-solubility-testing-helps-discovery-development]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [URL: https://www.rheolution.com/app-notes/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o]

- The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [URL: https://biomedpharmajournal.org/vol13no2/the-importance-of-solubility-for-new-drug-molecules/]

- This compound | 163209-96-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717541.htm]

- Solubility & Method for determination of solubility. Slideshare. [URL: https://www.slideshare.

- The Importance of Solubility for New Drug Molecules. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Importance-of-Solubility-for-New-Drug-Molecules-Coltescu-Butnariu/8f331908b97d33d95c47285a73b1373e44929831]

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [URL: https://www.researchgate.net/publication/279521397_DRUG_SOLUBILITY_IMPORTANCE_AND_ENHANCEMENT_TECHNIQUES1]

- Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, Hindawi. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3495228/]

- 1-N-Boc-4-(4-Bromophenyl)piperidine CAS 769944-78-7. BIOSYNCE. [URL: https://www.biosynce.com/1-n-boc-4-4-bromophenyl-piperidine-cas-769944-78-7]

- IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences. [URL: https://www.jmpas.com/abstract/importance-of-solubility-and-solubility-enhancement-techniques-3591]

- 1-Boc-4-(4-bromo-benzoyl)piperidine. Chem-Impex. [URL: https://www.chemimpex.com/products/1-boc-4-4-bromo-benzoyl-piperidine-cas-439811-37-7]

- 1-Boc-4-bromopiperidine. ChemBK. [URL: https://www.chembk.com/en/chem/1-Boc-4-bromopiperidine]

- Boc-4-(4-bromophenyl)-piperidine-4-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/boc-4-4-bromophenyl-piperidine-4-carboxylic-acid-cas-1076197-05-1]

- 1-N-Boc-4-(4-Bromophenyl)piperidine | CAS#:769944-78-7. Chemsrc. [URL: https://www.chemsrc.com/en/cas/769944-78-7_1118151.html]

- 1-(4-Bromo-phenyl)-piperidine AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/vbp00057]

- 769944-78-7|1-N-Boc-4-(4-Bromophenyl)piperidine. BLDpharm. [URL: https://www.bldpharm.com/products/769944-78-7.html]

- ortho-methyl 4-Anilino-1-Boc-piperidine. Cayman Chemical. [URL: https://www.caymanchem.com/product/39001/ortho-methyl-4-anilino-1-boc-piperidine]

- 4-(4'-Bromophenyl)piperidine | 80980-89-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8258380.htm]

- St 52 Steel: Properties and Key Applications. Metal Zenith. [URL: https://www.metalzenith.com/st-52-steel]

- Piperidin-4-ol | C5H11NO | CID 79341. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperidin-4-ol]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. The Importance of Solubility for New Drug Molecules | Semantic Scholar [semanticscholar.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. ucd.ie [ucd.ie]

- 6. This compound | C16H22BrNO3 | CID 18379557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chembk.com [chembk.com]

- 10. caymanchem.com [caymanchem.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. enamine.net [enamine.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. bioassaysys.com [bioassaysys.com]

key intermediates in 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol synthesis

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol

Introduction

This compound is a pivotal building block in modern medicinal chemistry and drug development.[1][2] Its structure, featuring a protected piperidine ring and a functionalized phenyl group, makes it an exceptionally versatile precursor for synthesizing a wide array of complex molecules, including novel therapeutic agents targeting neurological disorders.[2] The synthesis of this tertiary alcohol is a classic example of strategic carbon-carbon bond formation, hinging on the precise execution of an organometallic reaction.

This guide provides an in-depth analysis of the synthesis of this compound, with a core focus on the preparation and reaction of its two essential intermediates. As a senior application scientist, the following narrative emphasizes not just the procedural steps but the underlying chemical principles and the rationale behind critical experimental choices, ensuring a robust and reproducible methodology.

Overall Synthetic Strategy: A Grignard Approach

The most direct and widely employed route to synthesize this compound is through a Grignard reaction.[3][4] This powerful organometallic reaction involves the nucleophilic addition of a Grignard reagent to the electrophilic carbonyl carbon of a ketone.[5][6] In this specific synthesis, the strategy involves two primary stages, each centered on a key intermediate:

-

Preparation of the Electrophile: Synthesis of the N-protected piperidone, 1-Boc-4-piperidone .

-

Formation of the Nucleophile: In situ generation of the aryl Grignard reagent, 4-bromophenylmagnesium bromide .

-

The Core Reaction: The nucleophilic attack of the Grignard reagent on the ketone, followed by an acidic workup to yield the final tertiary alcohol product.

Caption: Formation of the 4-bromophenylmagnesium bromide intermediate.

The Core Transformation: Grignard Addition and Product Formation

With both key intermediates prepared, the core reaction can proceed. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 1-Boc-4-piperidone. [5][7]This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol.

Experimental Protocol: Synthesis of this compound

-

Addition: Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Ketone Addition: Dissolve 1-Boc-4-piperidone (1.0 eq relative to the starting 1,4-dibromobenzene) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching and Workup:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). An acidic workup using dilute HCl can also be used. [8] * Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization or flash column chromatography to yield the final product.

Caption: Mechanism of the Grignard addition and product formation.

Conclusion

The synthesis of this compound is a foundational process in pharmaceutical development that relies on the careful preparation and reaction of two key intermediates: the electrophilic ketone 1-Boc-4-piperidone and the nucleophilic Grignard reagent 4-bromophenylmagnesium bromide . Success in this synthesis is predicated on a thorough understanding of the underlying chemical principles, particularly the use of a stable nitrogen protecting group and the strict adherence to anhydrous conditions required for the formation and reaction of the organometallic intermediate. This guide provides the necessary technical details and causal explanations to empower researchers to confidently and successfully utilize this critical synthetic transformation.

References

-

Title: The Grignard Reaction Mechanism - Chemistry Steps Source: Chemistry Steps URL: [Link]

-

Title: Grignard Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: 3.4.2 – Grignard Reactions with Carbonyls Source: eCampusOntario Pressbooks URL: [Link]

-

Title: Grignard Reaction Mechanism Source: BYJU'S URL: [Link]

-

Title: Grignard reaction - Wikipedia Source: Wikipedia URL: [Link]

- Title: CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)

-

Title: 1-Boc-4-piperidone, 98% Source: Lab Supplies URL: [Link]

-

Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: Phenylmagnesium bromide - Grokipedia Source: Grokipedia URL: [Link]

-

Title: 2,3-DIPHENYLINDONE Source: Organic Syntheses URL: [Link]

-

Title: 1-PHENYLNAPHTHALENE Source: Organic Syntheses URL: [Link]

-

Title: Preparation of phenylmagnesium bromide Source: PrepChem.com URL: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. Grignard reaction - Wikipedia [en.wikipedia.org]

- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. byjus.com [byjus.com]

- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to the Starting Materials for 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol

This compound is a pivotal intermediate in modern medicinal chemistry and drug discovery. Its molecular architecture is of significant interest to researchers, featuring a piperidine core common to many neuroactive compounds, a synthetically versatile aryl bromide handle, and a tertiary alcohol. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial, as it deactivates the nitrogen towards many reagents while allowing for its selective deprotection under acidic conditions for subsequent functionalization. This combination of features makes the molecule a valuable scaffold for building a diverse library of compounds, particularly those targeting the central nervous system.[1][2]

This guide provides a detailed exploration of the primary and alternative synthetic routes to this compound, focusing on the selection of starting materials, the causality behind experimental choices, and field-proven protocols for its synthesis.

Primary Synthetic Pathway: Grignard Addition to a Piperidone Core

The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of a Grignard reagent to a protected piperidone ketone. This classic carbon-carbon bond-forming reaction is efficient and reliable, establishing the key quaternary carbon center in a single step.

Core Starting Materials

The success of this synthesis hinges on two key starting materials:

-

N-Boc-4-piperidone (1): This commercially available ketone serves as the electrophilic partner in the reaction. The Boc group is essential as it prevents the highly basic Grignard reagent from deprotonating the nitrogen of an unprotected piperidone, which would lead to side reactions and significantly lower yields.

-

Aryl Halide Precursor (2): Typically, 1,4-dibromobenzene or 1-bromo-4-iodobenzene is used to generate the necessary Grignard reagent. The choice between them often depends on cost, availability, and the desired reactivity for Grignard formation (iodides are generally more reactive than bromides).

Reaction Logic and Mechanism

The synthesis proceeds in two main stages:

-

Formation of the Grignard Reagent: The aryl halide is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. This oxidative insertion of magnesium into the carbon-halogen bond forms the highly nucleophilic organometallic species, 4-bromophenylmagnesium bromide (3). The absolute requirement for anhydrous conditions cannot be overstated; Grignard reagents are potent bases and will be instantly quenched by any protic solvent, such as water.

-

Nucleophilic Addition: The pre-formed Grignard reagent is then added, typically at a reduced temperature (e.g., 0 °C), to a solution of N-Boc-4-piperidone (1). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone. This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.

-

Aqueous Workup: The reaction is quenched by the addition of a mild acid, most commonly a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide, yielding the final tertiary alcohol product, this compound (4), and precipitating magnesium salts, which can be removed during the workup.

Visualizing the Grignard Pathway

Sources

A Comprehensive Technical Guide to 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol: A Key Intermediate in Modern Drug Discovery

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Piperidine Building Block for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide array of biological receptors. Within this class of compounds, 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol has emerged as a particularly valuable intermediate. The presence of a Boc-protected nitrogen, a tertiary alcohol, and a functionalizable bromophenyl group provides a trifecta of chemical handles for strategic molecular elaboration. This guide offers a detailed examination of its chemical properties, a robust synthesis protocol, and its applications in the development of novel therapeutics.

Physicochemical Properties and Structural Confirmation

Chemical Formula: C₁₆H₂₂BrNO₃[1]

Molecular Weight: 356.27 g/mol [1]

CAS Number: 163209-96-9[1]

Structure:

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 184-190 °C (for the related carboxylic acid) | [2] |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. | Inferred from structure and related compounds |

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of this compound is achieved through a Grignard reaction. This classic organometallic transformation involves the nucleophilic addition of a Grignard reagent, in this case, 4-bromophenylmagnesium bromide, to the electrophilic carbonyl carbon of 1-Boc-4-piperidone.

Reaction Scheme:

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

1-Boc-4-piperidone

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). A crystal of iodine is added to activate the magnesium surface. A solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional hour to ensure complete formation of 4-bromophenylmagnesium bromide.

-

Grignard Addition: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard solution. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the Boc protecting group, the tertiary hydroxyl group, and the bromophenyl moiety makes this compound a versatile intermediate for the synthesis of complex molecules, particularly in the realm of pharmaceuticals.

Precursor to Opioid Analgesics

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor agonists. This intermediate is a key precursor for the synthesis of potent analgesics, including derivatives of fentanyl. The bromophenyl group can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce diverse substituents that can modulate the compound's pharmacological profile, including its potency, selectivity, and duration of action.

Building Block for Neuroactive Compounds

Beyond analgesia, the substituted piperidine motif is prevalent in a wide range of neuroactive agents targeting conditions such as schizophrenia, depression, and anxiety. The ability to deprotect the Boc group to reveal the secondary amine allows for the introduction of various side chains, which can be tailored to interact with specific G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

Intermediate in Complex Molecule Synthesis

In the broader context of organic synthesis, this compound serves as a valuable building block. The tertiary alcohol can be used as a handle for further transformations, such as etherification or esterification, or it can be eliminated to form an alkene. The bromophenyl group is a versatile functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of intricate molecular architectures.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound and its precursors.

Hazard Identification (based on related compounds):

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. For larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Keep container tightly closed when not in use.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically designed and highly versatile chemical intermediate with significant applications in drug discovery and organic synthesis. Its synthesis via a robust Grignard reaction and the presence of multiple functional handles for further chemical modification make it an invaluable tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in the development of next-generation therapeutics and complex molecular architectures.

References

-

BIOSYNCE. (n.d.). 1-N-Boc-4-(4-Bromophenyl)piperidine CAS 769944-78-7. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 4-hydroxypiperidine-4-carboxylate (C10H19NO3). Retrieved from [Link]

-

ResearchGate. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

-

PharmaCompass. (n.d.). tert-butyl 4-hydroxypiperidin-1-carboxylate. Retrieved from [Link]

-

PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

Sources

A Technical Guide to the Systematic Nomenclature of 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol

An In-Depth Analysis for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the synthetic intermediate commonly known as 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol. The preferred IUPAC name for this compound is tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate . This document deconstructs the name, elucidating the specific IUPAC rules that govern the identification of the parent heterocycle, the prioritization of functional groups, and the assignment of locants for all substituents. By explaining the causality behind the nomenclature, this guide serves as a definitive reference for researchers, scientists, and professionals in drug development, ensuring unambiguous communication and documentation.